Leucokinin 2
CAS No.: 157623-03-5
Cat. No.: VC21145955
Molecular Formula: C40H50N12O8
Molecular Weight: 826.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157623-03-5 |
|---|---|
| Molecular Formula | C40H50N12O8 |
| Molecular Weight | 826.9 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C40H50N12O8/c1-22(35(55)49-30(36(56)46-20-34(43)54)15-24-18-45-28-11-6-5-10-26(24)28)48-37(57)31(16-25-19-44-21-47-25)50-38(58)29(14-23-8-3-2-4-9-23)51-39(59)32-12-7-13-52(32)40(60)27(41)17-33(42)53/h2-6,8-11,18-19,21-22,27,29-32,45H,7,12-17,20,41H2,1H3,(H2,42,53)(H2,43,54)(H,44,47)(H,46,56)(H,48,57)(H,49,55)(H,50,58)(H,51,59)/t22-,27-,29-,30-,31-,32-/m0/s1 |
| Standard InChI Key | UNIMMWBGHPQJGU-ZGTZUYPNSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)N |
| SMILES | CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |
| Canonical SMILES | CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |
Introduction
Chemical Structure and Properties
Leucokinin 2 is a neuropeptide with specific chemical and structural properties that define its biological function. The compound possesses the following characteristics:
Basic Chemical Properties
Leucokinin 2 is identified by CAS number 157623-03-5 and has a molecular formula of C40H50N12O8 with a molecular weight of 826.9 g/mol. Like other members of the leucokinin family, Leucokinin 2 is derived from the gene encoding the leucokinin precursor, undergoing post-translational modifications to produce the active peptide. These modifications are essential for the compound to achieve its functional state within biological systems.
Structural Characteristics
The leucokinin family is characterized by a common pentapeptide core structure that is essential for biological activity. Kinins (leucokinins) in insects have a highly conserved C-terminal pentapeptide sequence – Phe-Xaa-Xbb-Trp-Gly-NH2, where Xaa represents various amino acids . This conserved structure is crucial for receptor recognition and subsequent biological activity. The amidation of the C-terminus is also a characteristic feature that contributes to the stability and activity of the peptide.
Comparative Structure
In comparative studies of leucokinins, researchers have identified specific structural variations. For example, in Hyphantria cunea (fall webworm), three mature leucokinin peptides have been characterized:
| Leucokinin Variant | Amino Acid Sequence | Length |
|---|---|---|
| HcLK-1 | YFSPWGamide | 6 amino acids |
| HcLK-2 | VRFSPWGamide | 7 amino acids |
| HcLK-3 | KVKFSAWGamide | 8 amino acids |
The mature peptide cleavage site is typically a combination of lysine (K) and arginine (R) and has an amidation site "G" . Despite variations in the N-terminal regions, the core structure remains highly preserved across different species, indicating evolutionary conservation of this functionally important region.
Biosynthesis and Molecular Biology
The production and processing of Leucokinin 2 involve complex molecular mechanisms that ensure the precise synthesis of the active peptide.
Gene Expression and Regulation
Leucokinin 2 is derived from a precursor protein encoded by the leucokinin gene. The expression of this gene appears to be regulated by various physiological conditions. For instance, research has shown that leucokinin is upregulated in starved Gr66a cells (bitter taste receptors in Drosophila), indicating that nutritional status affects gene expression . This regulation plays a crucial role in the adaptive responses of organisms to environmental changes.
Post-translational Processing
The leucokinin precursor undergoes precise post-translational modifications to produce the active Leucokinin 2 peptide. This process involves proteolytic cleavage at specific sites, typically combinations of lysine (K) and arginine (R), followed by C-terminal amidation at the glycine residue . The resulting mature peptide possesses the required structure for receptor binding and biological activity.
Synthesis Methods
The synthesis of Leucokinin 2 for research purposes typically involves recombinant DNA technology and chemical synthesis methods. These approaches allow for the precise production of the peptide, ensuring its purity and biological activity for experimental studies. Chemical synthesis often involves solid-phase peptide synthesis techniques that enable the controlled assembly of the amino acid sequence.
Receptor Interactions and Signaling
Leucokinin 2 exerts its effects through specific interactions with receptor proteins, initiating signaling cascades that mediate physiological responses.
Receptor Structure and Distribution
Leucokinin 2 acts on G-protein-coupled receptors (GPCRs) that are distinct from other known receptors. The leucokinin receptor (LKR) contains characteristic seven transmembrane domains typical of GPCRs . These receptors are expressed in various tissues, including the brain insulin-producing cells (IPCs), gut, renal tubules, and sensory cells . This widespread distribution corresponds to the diverse physiological functions of Leucokinin 2 throughout the organism.
Signal Transduction Mechanisms
Upon binding to its receptor, Leucokinin 2 activates signal transduction pathways that ultimately influence cellular functions. Pharmacological data indicate that leucokinin peptides strongly activate their receptors in a concentration-dependent manner. This activation influences intracellular calcium levels, which serve as a second messenger for signal transduction. The calcium signaling cascade mediates the diverse physiological effects of Leucokinin 2 on target tissues.
Receptor Pharmacology
The interaction between Leucokinin 2 and its receptor demonstrates specific pharmacological properties. Research using calcium imaging assays has shown that the receptor responds to synthetic leucokinin peptides, with variations in potency depending on the specific peptide structure . This differential response suggests a degree of selectivity in receptor-ligand interactions that contributes to the specificity of leucokinin signaling in different physiological contexts.
Physiological Functions
Leucokinin 2 participates in regulating multiple physiological processes, coordinating complex behavioral and physiological responses.
Water and Ion Homeostasis
One of the primary roles of Leucokinin 2 is in the regulation of water and ion homeostasis. Studies have shown that the calcium activity of abdominal ganglia leucokinin neurons (ABLKs) increases specifically following water consumption, suggesting a direct role in monitoring and regulating water balance . This function is crucial for maintaining organismal homeostasis, particularly in insects that must carefully manage water resources.
Feeding Behavior and Metabolism
Leucokinin 2 plays a significant role in regulating feeding behavior and metabolism. Research has demonstrated that leucokinin neurons integrate bitter and sugar tastes, and their output is modified by hunger state . Flies lacking leucokinin neurons show reduced responsiveness to sugar and bitter mixtures when starved, indicating that leucokinin signaling contributes to adaptive feeding responses based on nutritional status .
Stress Responses and Adaptation
Leucokinins are known to regulate stress responses in insects. This function involves coordinating physiological and behavioral adaptations to challenging environmental conditions. The modulation of leucokinin signaling under different stress conditions contributes to the organism's ability to maintain homeostasis and survive adverse situations.
Circadian Rhythms and Sleep
Leucokinin has been implicated in the regulation of circadian rhythms and sleep patterns . This role suggests that Leucokinin 2 contributes to the temporal coordination of physiological processes, ensuring that they occur at appropriate times during the daily cycle. The integration of leucokinin signaling with circadian regulatory mechanisms allows for the synchronization of multiple physiological systems.
Neurobiological Roles
The function of Leucokinin 2 in the nervous system extends beyond basic physiological regulation to include complex neurobiological processes.
Neuromodulation
Leucokinin 2 acts as a neuromodulator, influencing synaptic transmission and neuronal excitability. This function allows for the dynamic adjustment of neural circuits involved in various physiological and behavioral processes. The neuromodulatory role of Leucokinin 2 contributes to the flexibility and adaptability of neural responses to changing conditions.
State-Dependent Memory Formation
Leucokinins have been implicated in state-dependent memory formation. This suggests that Leucokinin 2 contributes to the neural mechanisms of learning and memory, particularly in contexts related to feeding and nutrition. The modulation of memory processes by Leucokinin 2 enables organisms to adapt their behavior based on past experiences with different food sources.
Research Applications
The unique properties and functions of Leucokinin 2 make it valuable for various scientific applications.
Insect Physiology Studies
Leucokinin 2 serves as an important tool for studying insect physiology. Its involvement in multiple physiological processes provides researchers with insights into the integrated regulation of bodily functions in insects. Studies using Leucokinin 2 have contributed to our understanding of how neuropeptides coordinate complex physiological responses.
Neurobiology Research
The role of Leucokinin 2 in neural signaling and modulation makes it useful for neurobiological research. Investigations of leucokinin neurons and their connections have revealed important principles of neural circuit organization and function. For example, studies have shown that leucokinin cells in the subesophageal zone (SEZ) receive extensive input and connect to many downstream neurons, indicating a role in integrating and distributing neural signals .
Experimental Methods in Leucokinin Research
The study of Leucokinin 2 involves various experimental techniques that allow researchers to investigate its properties and functions.
Genetic Manipulation Techniques
Researchers use genetic tools to manipulate leucokinin expression and study its functions. These include RNA interference (RNAi) to knock down gene expression, transgenic expression of reporter genes to visualize leucokinin neurons, and CRISPR-Cas9 gene editing to create leucokinin mutants . These approaches have revealed the physiological and behavioral phenotypes associated with altered leucokinin signaling.
Cellular and Molecular Assays
Cellular assays such as calcium imaging are used to study the activation of leucokinin receptors and their downstream signaling pathways . Molecular techniques including PCR, cloning, and sequencing enable the identification and characterization of leucokinin genes and their products . These methods provide insights into the molecular mechanisms underlying leucokinin function.
Behavioral Analysis
Behavioral studies assess the effects of leucokinin signaling on various aspects of insect behavior, including feeding, water intake, and locomotion . By comparing wild-type organisms with those having altered leucokinin signaling, researchers can determine the behavioral functions of Leucokinin 2 and its related peptides.
Comparative Analysis of Leucokinins
Understanding the relationship between Leucokinin 2 and other members of the leucokinin family provides valuable insights into their evolved functions.
Evolutionary Conservation
Leucokinin peptides show high sequence similarity across insect species, indicating evolutionary conservation of their structure and function . Phylogenetic analysis reveals that leucokinins from different species cluster together, suggesting a common evolutionary origin . This conservation underscores the fundamental importance of leucokinin signaling in insect physiology.
Functional Differentiation
Despite their structural similarities, different leucokinin peptides may have specialized functions. In Drosophila, three different sets of leucokinin neurons contribute to different aspects of physiology . This functional differentiation allows for the precise regulation of specific physiological processes while maintaining the common signaling mechanisms characteristic of the leucokinin family.
Species-Specific Adaptations
While the core structure of leucokinins is conserved, species-specific variations exist that may reflect adaptations to different ecological niches . These variations could contribute to specialized functions related to the particular lifestyle and environmental challenges faced by each species. Understanding these adaptations provides insights into the evolutionary processes that have shaped leucokinin signaling systems.
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